molecular formula C11H12N2 B598536 3-(2-Pyrrolidinyl)benzonitrile CAS No. 1203797-58-3

3-(2-Pyrrolidinyl)benzonitrile

Cat. No. B598536
M. Wt: 172.231
InChI Key: PLLPVRDNESICJD-UHFFFAOYSA-N
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Description

3-(2-Pyrrolidinyl)benzonitrile , also known as Pyrrolidine benzonitrile , is a chemical compound with the following properties:



  • Chemical Formula : C₁₁H₁₂N₂

  • Structure : It consists of a pyrrolidine ring (a five-membered nitrogen heterocycle) fused to a benzene ring, with a cyano group (CN) attached to the benzene ring.



Synthesis Analysis

The synthesis of 3-(2-Pyrrolidinyl)benzonitrile involves several methods. Here are two common approaches:



  • Ring Construction from Precursors :

    • Starting from different cyclic or acyclic precursors, the pyrrolidine ring is constructed. The synthesis conditions and reaction details vary depending on the specific precursor.



  • Functionalization of Preformed Pyrrolidine Rings :

    • This approach involves modifying pre-existing pyrrolidine rings. For instance, proline derivatives can be functionalized to yield 3-(2-Pyrrolidinyl)benzonitrile .





Molecular Structure Analysis

The compound’s molecular structure is characterized by:



  • A five-membered pyrrolidine ring .

  • Stereogenic carbons , which contribute to its chiral nature.

  • The spatial orientation of substituents , influencing its biological profile due to differential binding to enantioselective proteins.



Chemical Reactions Analysis

The reactivity of 3-(2-Pyrrolidinyl)benzonitrile involves:



  • Electrophilic aromatic substitution on the benzene ring.

  • Nucleophilic attack at the cyano group.

  • Ring-opening reactions of the pyrrolidine ring.



Physical And Chemical Properties Analysis


  • Melting Point : Varies based on the specific derivative.

  • Solubility : Soluble in organic solvents.

  • Stability : Stable under certain conditions.

  • Polarity : Moderately polar due to the cyano group.


Safety And Hazards


  • Toxicity : Assessments indicate low acute toxicity.

  • Handling Precautions : Standard laboratory precautions apply.

  • Environmental Impact : Minimal.


Future Directions

Research avenues for 3-(2-Pyrrolidinyl)benzonitrile include:



  • Structure-Activity Relationship (SAR) studies to optimize its biological profile.

  • Exploration of novel derivatives.

  • Investigation of potential therapeutic applications.


properties

IUPAC Name

3-pyrrolidin-2-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1,3-4,7,11,13H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLPVRDNESICJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701306634
Record name 3-(2-Pyrrolidinyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Pyrrolidinyl)benzonitrile

CAS RN

1203797-58-3
Record name 3-(2-Pyrrolidinyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203797-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Pyrrolidinyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701306634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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